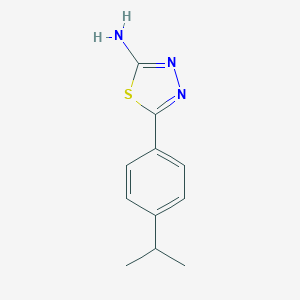

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKWMJDRQOKJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358174 | |

| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100987-89-1 | |

| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the following tables summarize known computed values for the target compound and experimental data for the closely related analog, 2-amino-5-phenyl-1,3,4-thiadiazole, to provide a reasonable estimation of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃S | [1] |

| Molecular Weight | 219.31 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| Computed XLogP3-AA | 2.8 | [1] |

| Topological Polar Surface Area | 80 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 2: Experimental Physicochemical Properties of 2-Amino-5-phenyl-1,3,4-thiadiazole (Analog for Estimation)

| Property | Value | Source |

| Melting Point | 223-227 °C | [2] |

| Solubility | Soluble in Dimethylformamide | [2] |

| pKa | 3.2 (Uncertain) | [3] |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid catalyst.

Materials:

-

4-Isopropylbenzoyl thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-water mixture

-

Rectified spirit

Procedure:

-

4-Isopropylbenzoyl thiosemicarbazide is added portion-wise to concentrated sulfuric acid with constant shaking.

-

The reaction mixture is then heated at a controlled temperature, typically between 60-70°C, for approximately 5 hours.

-

After heating, the mixture is allowed to stand at room temperature overnight.

-

The reaction mixture is then carefully poured into an ice-water mixture, which causes the product to precipitate.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent, such as rectified spirit or an ethanol/water mixture.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the amine protons of the thiadiazole ring.

-

Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic potential of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Procedure:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents.[5][7][8] Their mechanisms of action are often multifactorial and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and induction of apoptosis.[5]

Recent research has implicated 1,3,4-thiadiazole compounds in the modulation of critical cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[9][10][11][12]

The diagram below illustrates a generalized workflow for the synthesis and initial biological screening of this compound.

Putative Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways

The anticancer effects of 1,3,4-thiadiazole derivatives may be attributed to their ability to interfere with the MAPK/ERK and PI3K/Akt signaling cascades. The following diagram depicts a simplified representation of these pathways and the potential points of inhibition by this compound.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. While comprehensive experimental data for this specific molecule is emerging, its structural similarity to other well-studied 1,3,4-thiadiazoles suggests a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. The provided synthesis and screening protocols offer a solid foundation for further investigation into its therapeutic promise. Future research should focus on obtaining precise experimental values for its physicochemical properties and elucidating its specific molecular targets and mechanisms of action within relevant signaling pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 12. cusabio.com [cusabio.com]

Structure Elucidation of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

The chemical structure of 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine is presented below. The molecule consists of a central 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a 4-isopropylphenyl group at the 5-position.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid. A general and straightforward synthetic pathway has been reported.[1]

Materials:

-

4-Isopropylbenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Ammonia solution

Procedure:

-

A mixture of 4-isopropylbenzoic acid and thiosemicarbazide is prepared.

-

The mixture is treated with a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the mixture is poured into crushed ice and neutralized with an ammonia solution.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

References

Spectroscopic and Synthetic Profile of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the foundational spectroscopic characteristics of the broader class of 5-aryl-2-amino-1,3,4-thiadiazoles. The provided data from closely related analogs serves as a robust reference for researchers working with this and similar molecular scaffolds. This guide also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic characterization of these compounds.

Spectroscopic Data

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-amino-5-aryl-1,3,4-thiadiazoles is characterized by several key absorption bands. The data presented in Table 1 is compiled from various derivatives and highlights the typical vibrational frequencies.

Table 1: Representative FT-IR Data for 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3250 - 3400 | Symmetric and asymmetric stretching vibrations of the primary amine. Often appears as two distinct bands. |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (aliphatic) | 2850 - 2960 | Stretching vibrations of the C-H bonds in the isopropyl group. |

| C=N (thiadiazole) | 1600 - 1640 | Stretching vibration of the endocyclic carbon-nitrogen double bond. |

| C=C (aromatic) | 1450 - 1600 | Skeletal stretching vibrations within the aromatic ring. |

| C-N | 1250 - 1350 | Stretching vibration of the carbon-nitrogen single bond. |

| C-S (thiadiazole) | 680 - 780 | Stretching vibration of the carbon-sulfur bond within the thiadiazole ring. |

Note: The exact peak positions and intensities will vary depending on the specific aryl substituent and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-amino-5-aryl-1,3,4-thiadiazoles. A partial description of the ¹H NMR spectrum for this compound indicates aromatic protons appearing between 7.3 and 7.6 ppm and a broad singlet for the -NH₂ group at 7.4 ppm (D₂O exchangeable). The isopropyl -CH- group is also noted. The following tables provide more detailed expected chemical shifts based on analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | 2.90 - 3.10 | Septet | 1H | ~7.0 |

| -CH(CH ₃)₂ | 1.20 - 1.30 | Doublet | 6H | ~7.0 |

| Aromatic H (ortho to isopropyl) | 7.30 - 7.40 | Doublet | 2H | ~8.0 |

| Aromatic H (meta to isopropyl) | 7.70 - 7.80 | Doublet | 2H | ~8.0 |

| -NH₂ | 7.20 - 7.50 | Broad Singlet | 2H | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are typically recorded in DMSO-d₆ or CDCl₃. The -NH₂ signal is exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=N (Thiadiazole, C2) | 168.0 - 172.0 |

| C-S (Thiadiazole, C5) | 155.0 - 160.0 |

| Aromatic C (quaternary, attached to thiadiazole) | 128.0 - 132.0 |

| Aromatic CH (ortho to isopropyl) | 126.0 - 128.0 |

| Aromatic CH (meta to isopropyl) | 125.0 - 127.0 |

| Aromatic C (quaternary, attached to isopropyl) | 150.0 - 154.0 |

| -C H(CH₃)₂ | 33.0 - 35.0 |

| -CH(C H₃)₂ | 23.0 - 25.0 |

Note: Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound (C₁₁H₁₃N₃S) would correspond to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃S |

| Molecular Weight | 219.31 g/mol |

| [M]⁺ (Monoisotopic Mass) | 219.0830 |

| [M+H]⁺ | 220.0908 |

Common fragmentation patterns for this class of compounds involve cleavage of the isopropyl group and fragmentation of the thiadiazole ring.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis is typically achieved through the cyclization of a thiosemicarbazide derivative of 4-isopropylbenzoic acid.

Materials:

-

4-Isopropylbenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate or ammonia solution for neutralization

Procedure:

-

Formation of Acyl Thiosemicarbazide: A mixture of 4-isopropylbenzoic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents) is refluxed in a suitable solvent such as ethanol.

-

Cyclization: To the resulting acyl thiosemicarbazide, a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously. The reaction mixture is then heated, often in a water bath, for several hours.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, yields the purified this compound.

Spectroscopic Analysis

FT-IR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

NMR Spectroscopy:

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 5-aryl-2-amino-1,3,4-thiadiazoles to their comprehensive spectroscopic characterization.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Biological Activity Screening of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis and biological activity screening of the heterocyclic compound 5-(4-isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document details its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by experimental protocols and data from scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis

The synthesis of this compound (2) is a multi-step process that begins with the preparation of a thiosemicarbazide derivative, followed by cyclization. A common synthetic route involves the reaction of 4-isopropylbenzoyl chloride with thiosemicarbazide to form an acyl thiosemicarbazide intermediate, which is then cyclized to yield the final 1,3,4-thiadiazole product.

A reported method for the synthesis of the parent compound involves the reflux of 4-isopropyl benzo-2-carbohydrazides with ammonium thiocyanate in the presence of concentrated hydrochloric acid and ethanol. The resulting acyl thiosemicarbazide is then neutralized with ammonia to produce this compound[1].

General Synthetic Protocol

A general and straightforward pathway for synthesizing derivatives of this compound has been described. This involves reacting the parent compound with various symmetrical acid anhydrides in pyridine under reflux conditions to produce N-acylated derivatives[1]. The synthesis of the core compound itself can be achieved through the cyclization of 4-substituted benzoyl thiosemicarbazides using concentrated sulfuric acid[2].

Biological Activities

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The isopropylphenyl substituent at the 5-position and the amine group at the 2-position of the thiadiazole ring in the target compound are key features that can influence its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives are known for their potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity[3].

N-acylated derivatives of this compound have been investigated for their antibacterial efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium)[1]. Additionally, antifungal activity against Candida albicans has been reported for these derivatives[1]. Studies on other 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have also demonstrated significant antibacterial and antifungal activities[2].

Table 1: Summary of Antimicrobial Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound/Derivative | Microorganism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |

| N-acylated derivatives of this compound | S. aureus, E. coli, C. albicans | Not specified | Showed good activity | [1] |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Disc Diffusion | MIC: 20-28 µg/mL | [4] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Disc Diffusion | MIC: 20-28 µg/mL | [4] |

| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole (p-chlorophenyl derivative) | S. aureus | Not specified | MIC: 62.5 µg/mL | [4] |

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer properties. These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation by targeting various cellular mechanisms, including microtubule dynamics[3].

Table 2: Summary of Anticancer Activity Data for 5-Aryl-1,3,4-thiadiazole Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Amino-1,3,4-thiadiazole-2-yl-phenyl derivative | MCF-7 | Cytotoxicity | 5.2 | [6] |

| 5-Amino-1,3,4-thiadiazole-2-yl-4-chlorophenyl derivative | HepG2 | Cytotoxicity | 2.5 | [6] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7, HepG2 | MTT Assay | 2.32 - 91.00 µg/mL | [5] |

| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (bromo, hydroxyl, methoxy) | MCF-7 | SRB Assay | GI50: 24.0 - 46.8 µg/mL | [7] |

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory potential. A series of 5-aryl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and tested for their in vitro anti-inflammatory activity using the Human Red Blood Cell (HRBC) membrane stabilization technique, with some compounds exhibiting significant activity[8]. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[9].

Table 3: Summary of Anti-inflammatory Activity Data for 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound/Derivative | Assay Type | Result | Reference |

| 5-Aryl-1,3,4-thiadiazol-2-amines (2a, 2b, 2e) | HRBC membrane stabilization | Significant activity | [8] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Protein denaturation inhibition | Significant activity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.

Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines

This protocol is adapted from a general method for the synthesis of related compounds[2].

-

Preparation of 4-substituted benzoyl thiosemicarbazide: Dissolve thiosemicarbazide (0.015 mol) and the corresponding benzoic acid ester (0.01 mol) in 50 mL of methanol by heating.

-

Reflux the reaction mixture for 8-10 hours.

-

Add an ice-water mixture to the resulting solution.

-

Filter the separated solid, dry it, and recrystallize from rectified spirit.

-

Cyclization: Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with shaking.

-

Heat the mixture between 60-70°C for 5 hours.

-

Allow the mixture to cool, pour it onto crushed ice, and neutralize with a suitable base (e.g., ammonia solution).

-

Filter the resulting precipitate, wash with water, dry, and recrystallize from an appropriate solvent (e.g., ethanol).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound[3].

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability[3].

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the media and add MTT solution to each well. Incubate for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization)

This method assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of anti-inflammatory activity[8].

-

Blood Sample Preparation: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension with isosaline.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation and Absorbance Measurement: Centrifuge the mixtures and estimate the hemoglobin content in the supernatant spectrophotometrically at 560 nm.

-

Calculation: Calculate the percentage of hemolysis and membrane stabilization. A reference drug like Diclofenac sodium should be used as a positive control.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the screening and potential mechanism of action of this compound.

Caption: Experimental workflow for the synthesis and biological screening of the target compound.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the target compound.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The available literature suggests significant potential for antimicrobial, anticancer, and anti-inflammatory activities. However, further in-depth studies are required to fully elucidate the specific mechanisms of action, establish a comprehensive structure-activity relationship, and determine the in vivo efficacy and safety profile of this particular compound. The experimental protocols and compiled data in this guide offer a solid foundation for future research endeavors in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. latamjpharm.org [latamjpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Amino-1,3,4-thiadiazole Derivatives

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold

The 2-amino-1,3,4-thiadiazole core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This heterocyclic scaffold has been extensively derivatized, yielding a plethora of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes critical quantitative data, details essential experimental protocols, and visualizes the complex biological pathways involved.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity through the modulation of various signaling pathways and direct inhibition of enzymes crucial for cancer cell proliferation and survival.[1][2]

Key Anticancer Targets:

-

Kinase Inhibition: A primary mechanism of action is the inhibition of key kinases involved in oncogenic signaling.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway, leading to cell cycle arrest in the G0/G1 phase.[3][4]

-

Cyclin-Dependent Kinase 2 (CDK2): As a critical regulator of the cell cycle, CDK2 is a prime target. Specific 2-amino-1,3,4-thiadiazole derivatives have been designed to inhibit CDK2, leading to cell cycle arrest.[5] One potent compound demonstrated a CDK2 IC50 of 0.005 µM.[5]

-

c-Jun N-Terminal Kinase (JNK): Some thiadiazole derivatives act as substrate-competitive inhibitors of JNK, a kinase involved in both cell survival and apoptosis.[4]

-

Abl Tyrosine Kinase: Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, including in imatinib-resistant leukemia cells.[6]

-

Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[1]

-

-

Enzyme Inhibition:

-

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanosine nucleotides, essential for cancer cell proliferation. Several 2-amino-1,3,4-thiadiazole derivatives are effective IMPDH inhibitors.[1]

-

Topoisomerase II: Inhibition of this enzyme, which is vital for DNA replication, is another anticancer mechanism.[1]

-

Glutaminase: This enzyme is involved in the metabolic reprogramming of cancer cells, and its inhibition by thiadiazole derivatives shows therapeutic promise.[1]

-

Histone Deacetylase (HDAC): Certain derivatives have been shown to inhibit HDACs, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]

-

-

Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with tubulin assembly and disrupting mitosis.[2]

Quantitative Data: Anticancer Activity

| Compound Class/Derivative | Target | IC50/Activity | Cell Line | Reference |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | ERK1/2 Pathway Inhibition | Induces G0/G1 cell cycle arrest | A549 (Non-small cell lung carcinoma) | [3][7] |

| Designed 1,3,4-thiadiazole hybrid | CDK2 | 0.005 µM | - | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Cytotoxicity | IC50: 49.6 µM | MCF-7 (Breast cancer) | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Cytotoxicity | IC50: 53.4 µM | MDA-MB-231 (Breast cancer) | [8] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cytotoxicity | IC50: 0.084 mmol L-1 | MCF-7 (Breast cancer) | [9] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Cytotoxicity | IC50: 0.034 mmol L-1 | A549 (Lung cancer) | [9] |

| 5-Aryl substituted 1,3,4-thiadiazole-2-amine amides | FAK | Micromolar inhibition | - | [1] |

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl Tyrosine Kinase | Potent inhibition | Imatinib-sensitive and -resistant leukemia cells | [6] |

Antimicrobial and Antiviral Frontiers

The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel antimicrobial and antiviral agents, addressing the growing challenge of drug resistance.[10][11][12]

Key Antimicrobial and Antiviral Targets:

-

Bacterial Targets: While the precise mechanisms are often not fully elucidated, these derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria.[11][13] Some compounds exhibit antibacterial properties similar to sulfonamide drugs by potentially acting as competitive inhibitors in the folic acid metabolism cycle.[13]

-

Fungal Targets: Several derivatives have demonstrated good antifungal activity against clinically relevant fungi like Candida albicans and Aspergillus species.[11][14]

-

Viral Targets:

-

HIV-1 Reverse Transcriptase: 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been identified as new non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, with IC50 values in the micromolar range.[10]

-

Human Cytomegalovirus (HCMV) Polymerase: A large number of novel 2-amino-1,3,4-thiadiazole derivatives have shown potent inhibitory activity against HCMV polymerase, with some achieving 100% inhibition at a concentration of 25 µM.[15]

-

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound Class/Derivative | Target Organism/Virus | MIC/IC50/Activity | Reference |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 | IC50: 7.50–20.83 μM | [10] |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL | [14] |

| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | MIC: 62.5 μg/mL | [14] |

| Various patented derivatives | HCMV Polymerase | 20% to 100% inhibition at 25 µM | [15] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Various bacteria and fungi | MIC: 8–31.25 μg/mL | [11] |

Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases, and 2-amino-1,3,4-thiadiazole derivatives have emerged as potential anti-inflammatory agents.

Key Anti-inflammatory Targets:

-

Cyclooxygenases (COX-1/COX-2): Imidazo[2,1-b][3][4][10]thiadiazole derivatives have been shown to possess anti-inflammatory and analgesic activities, with molecular docking studies indicating interactions with COX-1 and COX-2 enzymes.[16][17]

Quantitative Data: Anti-inflammatory Activity

| Compound Class/Derivative | Assay | Activity | Reference |

| 2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac | [16][17] |

| 2,6-diaryl-imidazo[2,1-b][3][4][10]thiadiazole derivatives (5g, 5i, 5j) | Carrageenan-induced inflammatory pain | Comparable antinociceptive activity to diclofenac | [16] |

Diverse and Novel Therapeutic Avenues

Beyond the major areas of oncology, infectious diseases, and inflammation, 2-amino-1,3,4-thiadiazole derivatives have shown promise against other significant therapeutic targets.

Other Key Targets:

-

Carbonic Anhydrases (CAs): 2-substituted-1,3,4-thiadiazole-5-sulfamides are potent and selective inhibitors of the mitochondrial carbonic anhydrase isozymes VA and VB, with inhibition constants in the low nanomolar range.[18] Acetazolamide, a well-known CA inhibitor, features a 1,3,4-thiadiazole ring.[19]

-

Adenosine A3 Receptors: 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been developed as selective antagonists for human adenosine A3 receptors, with the most potent compound exhibiting a Ki value of 0.79 nM.[20]

Quantitative Data: Other Activities

| Compound Class/Derivative | Target | Ki/Inhibition Constants | Reference |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2–32 nM | [18] |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | 1.3–74 nM | [18] |

| N-[3-(4-methoxy-phenyl)-[4][10][15]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | 0.79 nM | [20] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of the mechanisms of action, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 8. cohesionbio.com [cohesionbio.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. protocols.io [protocols.io]

In Silico Prediction of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a specific derivative with demonstrated therapeutic potential. We delve into the in silico methodologies utilized to predict its bioactivity, offering a comprehensive overview of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. This document serves as a resource for researchers engaged in the computational assessment of novel drug candidates, providing detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound and its derivatives have emerged as promising candidates for drug development due to their significant biological activities. In silico approaches are pivotal in modern drug discovery, enabling rapid screening and characterization of compounds, thereby reducing the time and cost associated with preclinical research. This guide outlines the computational workflows applied to predict the bioactivity of this specific thiadiazole derivative.

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore known to be present in various biologically active compounds.[1][2] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antioxidant effects.[2][3] The presence of the N-C-S moiety is believed to contribute to these diverse biological activities.[1]

Predicted Biological Activities and In Silico Analysis

Recent studies have focused on the synthesis and biological evaluation of N-acylated derivatives of this compound. These investigations have highlighted the potential of these compounds as antimicrobial agents.[4]

Antimicrobial Activity

N-acylated derivatives of this compound have been screened for their antibacterial efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as their antifungal activity against Candida albicans.[4] Molecular docking studies have been employed to elucidate the potential mechanism of action, with a focus on identifying interactions with key microbial protein targets.

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For the derivatives of this compound, AutoDock has been utilized to perform docking investigations against a relevant protein target (PDB ID: 5JZX).[4]

| Compound Derivative | Binding Energy (kcal/mol) |

| 3a | -7.8 |

| 3h | -8.0 |

| 3i | -8.2 |

Data sourced from Domala, R., & Madhukar, G. V. R. S. (2024).[4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the synthesis and in silico analysis of this compound and its derivatives.

Synthesis of this compound (Compound 2)

A mixture of 4-isopropylbenzoyl carbohydrazide (1) (0.02 moles), ammonium thiocyanate (0.06 moles), and concentrated HCl (7 ml) in ethanol (45 ml) is refluxed for approximately 20 hours to yield acyl thiosemicarbazide. The resulting solution is then cooled, filtered, and the filtrate is heated on a water bath and neutralized with ammonia to produce this compound (2).[4]

Synthesis of N-acylated Derivatives 3(a-j)

Compound 2 (10 mmol) is dissolved in 10 ml of pyridine, to which various symmetrical acid anhydrides (10 mmol) are added. The mixture is then refluxed for 12 hours.[4]

Molecular Docking Protocol

-

Software: AutoDock is used for molecular docking simulations.[4]

-

Target Protein: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB ID: 5JZX).

-

Ligand Preparation: The 3D structures of the N-acylated derivatives of this compound are generated and optimized.

-

Docking Procedure: The docking simulation is performed to predict the binding mode and affinity of the ligands to the target protein. The results are analyzed to identify key interactions and binding energies.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational models to assess the drug-likeness of compounds. For similar 1,3,4-thiadiazole derivatives, ADMET properties have been predicted using modules within Schrödinger's Maestro molecular modeling package.[5] These studies suggest that such compounds have the potential to be orally bioavailable.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental and computational workflows involved in the bioactivity prediction of this compound.

Caption: Synthetic pathway for this compound and its N-acylated derivatives.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Caption: A hypothetical signaling pathway illustrating the potential antimicrobial mechanism of action.

Conclusion

The in silico prediction of bioactivity for this compound and its derivatives represents a powerful approach to accelerate drug discovery. Molecular docking studies have provided valuable insights into the binding interactions of these compounds, suggesting potential mechanisms for their observed antimicrobial effects. ADMET predictions further support their potential as drug-like molecules. This guide provides a framework for researchers to understand and apply these computational techniques in the evaluation of novel 1,3,4-thiadiazole-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico findings and to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity and Solubility of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and solubility of the compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages high-quality, in-silico predictions from the SwissADME model to provide a detailed physicochemical profile. Furthermore, this guide outlines detailed experimental protocols for the determination of lipophilicity (logP) and aqueous solubility, adapted for this class of compounds. These methodologies, along with workflow diagrams, are intended to provide researchers with the necessary tools to empirically validate the predicted properties and further characterize this and similar molecules in a drug discovery and development context.

Physicochemical Properties

The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity and potential toxicity.

Predicted Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties of this compound, generated using the SwissADME web tool. These predictions offer valuable insights into the compound's likely behavior in biological systems.

| Property | Predicted Value | Method/Descriptor |

| Lipophilicity | ||

| logP (iLOGP) | 2.89 | Physics-based |

| logP (XLOGP3) | 2.80 | Atomistic |

| logP (WLOGP) | 2.92 | Fragmental |

| logP (MLOGP) | 2.45 | Topological |

| logP (SILICOS-IT) | 3.25 | Hybrid |

| Solubility | ||

| logS (ESOL) | -3.45 | Topological |

| Solubility (ESOL) | 0.35 mg/mL; 1.60e-3 mol/L | Topological |

| logS (Ali) | -3.89 | Topological |

| Solubility (Ali) | 0.13 mg/mL; 5.91e-4 mol/L | Topological |

| logS (SILICOS-IT) | -3.21 | Fragmental/Topo. |

| Solubility (SILICOS-IT) | 0.62 mg/mL; 2.83e-3 mol/L | Fragmental/Topo. |

| Pharmacokinetics | ||

| GI Absorption | High | BOILED-Egg Model |

| Blood-Brain Barrier | Yes | BOILED-Egg Model |

| P-gp Substrate | No | SVM |

| CYP1A2 Inhibitor | No | SVM |

| CYP2C19 Inhibitor | Yes | SVM |

| CYP2C9 Inhibitor | Yes | SVM |

| CYP2D6 Inhibitor | No | SVM |

| CYP3A4 Inhibitor | No | SVM |

| Drug-Likeness | ||

| Lipinski Rule of 5 | Yes (0 violations) | Rule-based |

| Ghose Filter | Yes (0 violations) | Rule-based |

| Veber Filter | Yes (0 violations) | Rule-based |

| Egan Filter | Yes (0 violations) | Rule-based |

| Muegge Filter | Yes (0 violations) | Rule-based |

| Bioavailability Score | 0.55 | Fragment-based |

Experimental Protocols

To empirically determine the lipophilicity and solubility of this compound, the following detailed protocols are recommended.

Determination of Lipophilicity (logP) by RP-HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (logP) through correlation with the compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Materials and Equipment:

-

This compound (solid, >95% purity)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

A set of standard compounds with known logP values (e.g., uracil, salicylic acid, benzene, toluene, naphthalene)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Mobile Phases: Prepare a series of isocratic mobile phases consisting of varying ratios of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to control the ionization state of the analyte and improve peak shape.

-

Preparation of Standard and Sample Solutions:

-

Prepare stock solutions of the standard compounds and the test compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

-

From the stock solutions, prepare working solutions at a concentration of approximately 50 µg/mL by diluting with the corresponding mobile phase.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to a value where the compound has significant absorbance.

-

-

Data Acquisition:

-

Inject a blank (mobile phase) to establish a baseline.

-

For each mobile phase composition, inject the standard compounds and the test compound.

-

Record the retention time (t_R) for each compound. Determine the void time (t_0) by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

For each compound and mobile phase, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0.

-

For each compound, plot log(k') against the percentage of acetonitrile in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase (0% acetonitrile) to determine the log(k'_w).

-

Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'_w) values.

-

Using the log(k'_w) of this compound, determine its experimental logP from the calibration curve.

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

This compound (solid, >95% purity)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, low-binding)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The excess solid should be clearly visible.

-

Add a known volume of PBS (pH 7.4) to the vial (e.g., 2 mL).

-

Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment.

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

Interplay of Lipophilicity, Solubility, and Oral Bioavailability

This diagram illustrates the critical balance between lipophilicity and solubility required for optimal oral bioavailability of a drug candidate.

The Antiviral Potential of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains necessitates the continuous exploration of novel chemical scaffolds with potent antiviral properties. Among these, the 2-amino-1,3,4-thiadiazole core has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the antiviral potential of 2-amino-1,3,4-thiadiazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Introduction to 2-Amino-1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. The 2-amino substituted derivatives of this scaffold have been extensively synthesized and evaluated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] In the realm of virology, these compounds have shown promising activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV), influenza viruses, and Human Cytomegalovirus (HCMV).[1][3] Their mechanism of action often involves the inhibition of key viral enzymes or interference with viral entry and replication processes.[4][5]

Quantitative Antiviral Activity

The antiviral efficacy of 2-amino-1,3,4-thiadiazole derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates greater selectivity for viral targets over host cells. The following tables summarize the reported in vitro antiviral activities of various 2-amino-1,3,4-thiadiazole compounds against different viruses.

Table 1: Anti-HIV-1 Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(phenyl)acetamide | HIV-1 (IIIB) | MT-4 | 20.83 | >100 | >4.8 | [1] |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl)acetamide | HIV-1 (IIIB) | MT-4 | 7.50 | >100 | >13.3 | [1] |

| 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate | HIV-1 | MT-4 | 28.8 | - | - | [4] |

| 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-ethylcarbamate | HIV-1 | MT-4 | 0.09 | - | - | [4] |

Table 2: Anti-Influenza Virus Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | SI | Reference |

| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza A (various) | MDCK | 0.37 - 1.19 | >1.54 (non-dividing) | - | [6] |

| 1,3,4-Thiadiazol-2-ylcyanamide (LY217896) | Influenza B (various) | MDCK | 0.75 - 1.54 | >1.54 (non-dividing) | - | [6] |

Table 3: Anti-Human Cytomegalovirus (HCMV) Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| Patented 2-amino-1,3,4-thiadiazole derivatives | HCMV | - | 20-100% inhibition at 25 µM | - | - | [1] |

| Thiazole derivative 1 | HCMV (AD169) | HFF | 0.57 | >150 | >263 | [7] |

| Thiazole derivative 5 | HCMV (AD169) | HFF | 0.57 | >150 | >263 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antiviral evaluation of 2-amino-1,3,4-thiadiazole compounds, based on established protocols in the literature.

General Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.

Example Protocol: [8]

-

Starting Material Preparation: A substituted aromatic aldehyde is reacted with thiosemicarbazide in the presence of a catalytic amount of an acid (e.g., glacial acetic acid) in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding thiosemicarbazone.

-

Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization to form the 2-amino-1,3,4-thiadiazole ring. This can be achieved using various reagents such as ferric chloride (FeCl₃) or by heating in the presence of an oxidizing agent.

-

Purification: The resulting solid is filtered, washed with a suitable solvent, and purified by recrystallization to obtain the final 2-amino-1,3,4-thiadiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antiviral Activity Assays

This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Seeding: A monolayer of susceptible host cells (e.g., MT-4 for HIV, HFF for HCMV) is seeded in a 96-well microtiter plate and incubated until confluent.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium.

-

Infection and Treatment: The cell monolayer is infected with a predetermined titer of the virus. Immediately after infection, the different concentrations of the test compounds are added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

-

Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 3-7 days).

-

Quantification of CPE: The extent of CPE is quantified. This can be done microscopically by scoring the percentage of cell destruction or, more quantitatively, by using a cell viability assay.

-

Cell Viability Assay (MTT or XTT):

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

-

Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the virus-induced CPE by 50% compared to the virus control. The CC₅₀ value is determined from parallel experiments with uninfected cells treated with the compound.

This assay is used to determine the effect of a compound on the production of infectious virus particles.

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in 6-well or 12-well plates.

-

Virus Adsorption: The cell monolayer is infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral attachment.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques in the control wells (typically 2-3 days for influenza).

-

Plaque Visualization: The cells are fixed (e.g., with formaldehyde) and stained with a dye (e.g., crystal violet) that stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained.

-

Data Analysis: The number of plaques in each well is counted, and the IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action Studies

This enzymatic assay directly measures the inhibitory effect of the compounds on the activity of HIV-1 RT.

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction mixture including a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs, one of which is labeled, e.g., with biotin or a radioisotope), and the purified recombinant HIV-1 RT enzyme.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

-

Enzyme Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis by the RT enzyme.

-

Detection: The amount of newly synthesized DNA is quantified. If a biotin-labeled dNTP is used, the product can be captured on a streptavidin-coated plate and detected using an enzyme-linked immunosorbent assay (ELISA)-based method. If a radiolabeled dNTP is used, the product is captured on a filter, and the radioactivity is measured.

-

Data Analysis: The IC₅₀ value is determined as the concentration of the compound that inhibits the RT activity by 50% compared to the no-inhibitor control.

Visualizing Mechanisms of Antiviral Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the life cycles of HIV-1 and Influenza A virus and highlight the points of inhibition by 2-amino-1,3,4-thiadiazole compounds.

HIV-1 Life Cycle and Inhibition by NNRTIs

Many 2-amino-1,3,4-thiadiazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and blocks the conversion of viral RNA into DNA.[9][10][11]

Influenza A Virus Life Cycle and Potential Inhibition

Some 2-amino-1,3,4-thiadiazole derivatives have been suggested to target the M2 ion channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the endosome by allowing protons to enter the virion, which facilitates the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.[5][12][13][14]

Conclusion

2-Amino-1,3,4-thiadiazole derivatives represent a promising class of compounds with significant antiviral potential. Their activity against critical human pathogens like HIV and influenza virus, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent antiviral agents based on this versatile scaffold. Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as exploring their potential against a broader range of viral targets.

References

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-HIV-1 activity of thiadiazole derivatives: structure-activity relationship, reverse transcriptase inhibition, and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-influenza virus activities of 1,3,4-thiadiazol-2-ylcyanamide (LY217896) and its sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 10. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 12. Influenza a virus M2 ion channel activity is essential for efficient replication in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design | MDPI [mdpi.com]

- 14. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]

Anticancer Properties of Substituted 1,3,4-Thiadiazole Derivatives: A Technical Guide

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anticancer potential. This technical guide provides an in-depth overview of the anticancer properties of substituted 1,3,4-thiadiazole derivatives, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data on their cytotoxic effects, details key experimental protocols for their evaluation, and visualizes the signaling pathways through which they exert their anticancer activity.

Introduction to 1,3,4-Thiadiazole Derivatives in Oncology

The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its structural resemblance to pyrimidine, a core component of nucleic acid bases. This bioisosteric relationship is believed to contribute to the ability of its derivatives to interfere with DNA replication and other fundamental cellular processes in cancer cells. Furthermore, the unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, facilitate the crossing of cellular membranes and interaction with various biological targets, leading to a broad spectrum of anticancer activities. These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways often dysregulated in cancer.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from recent studies, providing a comparative view of their potency.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Comp-1 | 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl) | A549 (Lung) | 2.58-6.47 | [1] |

| Comp-2 | 2-(p-Tolylamino)-5-ethyl | MCF-7 (Breast) | 0.084 (mmol/L) | [2] |

| Comp-3 | 2-(p-Tolylamino)-5-ethyl | A549 (Lung) | 0.034 (mmol/L) | [2] |

| Comp-4 | 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [3][4] |

| Comp-5 | 2-(2-Trluoromethylphenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [3][4] |

| Comp-6 | 5-[2-(Benzenesulfonylmethyl)phenyl]-2-amino | LoVo (Colon) | 2.44 | [5] |

| Comp-7 | 5-[2-(Benzenesulfonylmethyl)phenyl]-2-amino | MCF-7 (Breast) | 23.29 | [5] |

Table 2: Anticancer Activity of 1,3,4-Thiadiazole-Fused Heterocycles

| Compound ID | Fused Ring System | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[2,1-b][6][7][8]thiadiazole Deriv. | Imidazothiadiazole | A549 (Lung) | 2.58-6.47 | [1] |

Table 3: Anticancer Activity of 1,3,4-Thiadiazole-Thioacetamide Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Thioacetamide Deriv. 1 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 33 | [8] |

| Thioacetamide Deriv. 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa (Cervical) | 12.4 | [8] |

Key Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives

Substituted 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating various intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[9][10] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway at different nodal points, leading to the induction of apoptosis and cell cycle arrest. The diagram below illustrates the mechanism of action of 1,3,4-thiadiazole derivatives on this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[11] Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target. Certain 1,3,4-thiadiazole derivatives have been designed as EGFR inhibitors, effectively blocking downstream signaling cascades and leading to anticancer effects. The following diagram illustrates the EGFR signaling pathway and the inhibitory action of these compounds.

Caption: Inhibition of the EGFR signaling pathway by 1,3,4-thiadiazole derivatives.

Detailed Experimental Protocols

The evaluation of the anticancer properties of 1,3,4-thiadiazole derivatives involves a series of standardized in vitro assays. This section provides detailed methodologies for the most common experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cell Treatment: Treat cells with the 1,3,4-thiadiazole derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

-